Cas no 2137667-69-5 (Benzonitrile, 3-chloro-5-(1-pyrrolidinylmethyl)-)
Benzonitrile, 3-chloro-5-(1-pyrrolidinylmethyl)- Chemical and Physical Properties
Names and Identifiers
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- Benzonitrile, 3-chloro-5-(1-pyrrolidinylmethyl)-
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- Inchi: 1S/C12H13ClN2/c13-12-6-10(8-14)5-11(7-12)9-15-3-1-2-4-15/h5-7H,1-4,9H2
- InChI Key: YNIFSQLBIKXQEY-UHFFFAOYSA-N
- SMILES: C(#N)C1=CC(CN2CCCC2)=CC(Cl)=C1
Benzonitrile, 3-chloro-5-(1-pyrrolidinylmethyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-693696-0.05g |
3-chloro-5-[(pyrrolidin-1-yl)methyl]benzonitrile |
2137667-69-5 | 95.0% | 0.05g |
$647.0 | 2025-03-12 | |
| Enamine | EN300-693696-0.1g |
3-chloro-5-[(pyrrolidin-1-yl)methyl]benzonitrile |
2137667-69-5 | 95.0% | 0.1g |
$678.0 | 2025-03-12 | |
| Enamine | EN300-693696-0.25g |
3-chloro-5-[(pyrrolidin-1-yl)methyl]benzonitrile |
2137667-69-5 | 95.0% | 0.25g |
$708.0 | 2025-03-12 | |
| Enamine | EN300-693696-0.5g |
3-chloro-5-[(pyrrolidin-1-yl)methyl]benzonitrile |
2137667-69-5 | 95.0% | 0.5g |
$739.0 | 2025-03-12 | |
| Enamine | EN300-693696-1.0g |
3-chloro-5-[(pyrrolidin-1-yl)methyl]benzonitrile |
2137667-69-5 | 95.0% | 1.0g |
$770.0 | 2025-03-12 | |
| Enamine | EN300-693696-2.5g |
3-chloro-5-[(pyrrolidin-1-yl)methyl]benzonitrile |
2137667-69-5 | 95.0% | 2.5g |
$1509.0 | 2025-03-12 | |
| Enamine | EN300-693696-5.0g |
3-chloro-5-[(pyrrolidin-1-yl)methyl]benzonitrile |
2137667-69-5 | 95.0% | 5.0g |
$2235.0 | 2025-03-12 | |
| Enamine | EN300-693696-10.0g |
3-chloro-5-[(pyrrolidin-1-yl)methyl]benzonitrile |
2137667-69-5 | 95.0% | 10.0g |
$3315.0 | 2025-03-12 |
Benzonitrile, 3-chloro-5-(1-pyrrolidinylmethyl)- Related Literature
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on Benzonitrile, 3-chloro-5-(1-pyrrolidinylmethyl)-
Benzonitrile, 3-chloro-5-(1-pyrrolidinylmethyl)- (CAS No. 2137667-69-5): A Comprehensive Overview
Benzonitrile, 3-chloro-5-(1-pyrrolidinylmethyl)-, identified by its Chemical Abstracts Service number (CAS No. 2137667-69-5), is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic organic molecule has garnered attention due to its unique structural properties and potential applications in drug development. The presence of both chloro and pyrrolidinylmethyl substituents makes it a versatile intermediate for synthesizing various pharmacologically active agents.
The compound’s molecular structure consists of a benzene ring substituted with a nitrile group at the 1-position, a chloro group at the 3-position, and a 1-pyrrolidinylmethyl moiety at the 5-position. This specific arrangement imparts distinct chemical reactivity, making it valuable for constructing complex molecular frameworks. The nitrile group, in particular, is known for its ability to participate in various transformations such as hydrolysis, reduction, and condensation reactions, which are pivotal in organic synthesis.
Recent advancements in medicinal chemistry have highlighted the importance of Benzonitrile, 3-chloro-5-(1-pyrrolidinylmethyl)- as a building block for developing novel therapeutic agents. Researchers have been exploring its potential in creating small-molecule inhibitors targeting various biological pathways. For instance, studies have demonstrated its utility in designing compounds that interact with enzymes involved in inflammation and cancer metabolism. The pyrrolidinylmethyl group, being part of a nitrogen-containing heterocycle, is particularly noteworthy for its role in enhancing binding affinity to biological targets.
In the context of drug discovery, the chloro substituent on the benzene ring adds another layer of reactivity. Chloro groups are frequently employed in medicinal chemistry due to their ability to undergo nucleophilic substitution reactions, allowing for further functionalization of the molecule. This characteristic makes Benzonitrile, 3-chloro-5-(1-pyrrolidinylmethyl)- a valuable precursor for synthesizing derivatives with tailored pharmacological properties.
One of the most compelling aspects of this compound is its role in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are often implicated in diseases such as cancer. By designing molecules that selectively inhibit specific kinases, researchers can develop targeted therapies with improved efficacy and reduced side effects. The structural features of Benzonitrile, 3-chloro-5-(1-pyrrolidinylmethyl)- make it an ideal candidate for this purpose.
Furthermore, recent studies have explored its applications in developing antiviral agents. The ability of viruses to mutate rapidly poses a significant challenge in antiviral drug development. However, compounds like Benzonitrile, 3-chloro-5-(1-pyrrolidinylmethyl)- offer a scaffold that can be modified to target multiple viral proteases simultaneously. This approach could lead to more robust and resilient antiviral medications capable of combating emerging viral strains.
The compound’s potential extends beyond its use as an intermediate in drug synthesis. It has also been investigated for its role in materials science, particularly in the development of organic electronic materials. The conjugated system provided by the benzene ring and the nitrile group can contribute to electron transport properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and other electronic devices.
In conclusion, Benzonitrile, 3-chloro-5-(1-pyrrolidinylmethyl)- (CAS No. 2137667-69-5) is a multifaceted compound with significant implications in pharmaceutical research and industrial applications. Its unique structural features enable it to serve as a versatile building block for synthesizing biologically active molecules targeting various diseases. As research continues to uncover new applications for this compound, its importance in advancing chemical biology and medicinal chemistry is likely to grow even further.
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